molecular formula C4H10N2 B3053788 2-(aminomethyl)prop-2-en-1-amine CAS No. 56123-06-9

2-(aminomethyl)prop-2-en-1-amine

Cat. No.: B3053788
CAS No.: 56123-06-9
M. Wt: 86.14 g/mol
InChI Key: PRCGMIFKQRXNBS-UHFFFAOYSA-N
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Description

2-(aminomethyl)prop-2-en-1-amine, also known by its CAS number 56123-06-9, is an organic compound with the molecular formula C₄H₁₀N₂ and a molecular weight of 86.14 g/mol . This compound is characterized by the presence of an amine group attached to a prop-2-en-1-amine backbone, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)prop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to produce this compound . This method is advantageous due to its relatively simple steps and high product purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrogenation of alpha-amino isobutyric acid alkyl ester in the presence of a metal catalyst . This method is efficient and suitable for large-scale production, ensuring a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)prop-2-en-1-amine undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce secondary or tertiary amines, and substitution can result in a wide range of substituted amines .

Mechanism of Action

The mechanism of action of 2-(aminomethyl)prop-2-en-1-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(aminomethyl)prop-2-en-1-amine is unique due to its dual functionality, combining an amine group with a prop-2-en-1-amine backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in various fields of research and industry .

Properties

IUPAC Name

2-methylidenepropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-4(2-5)3-6/h1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCGMIFKQRXNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633851
Record name 2-Methylidenepropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56123-06-9
Record name 2-Methylidenepropane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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